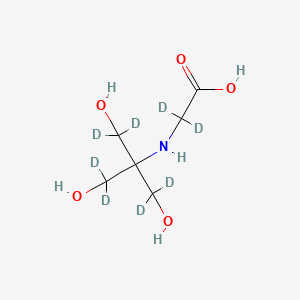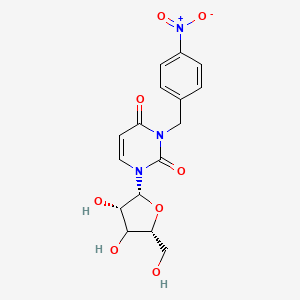
Cox-2/PI3K-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cox-2/PI3K-IN-1 is a compound known for its dual inhibitory action on cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K). It has shown significant potential in anti-inflammatory and anti-cancer therapies due to its ability to inhibit these two critical enzymes involved in various cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/PI3K-IN-1 involves a multi-step process. One of the key steps includes the formation of an imidazole ring, which is achieved through a one-pot, multi-component reaction. This reaction typically involves the use of isatin derivatives, aldehydes, and amines under specific conditions such as the presence of p-toluenesulfonic acid monohydrate (p-TSA.H2O) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that the process involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Cox-2/PI3K-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .
Applications De Recherche Scientifique
Cox-2/PI3K-IN-1 has a wide range of scientific research applications:
Mécanisme D'action
Cox-2/PI3K-IN-1 exerts its effects by inhibiting the activity of COX-2 and PI3K enzymes. COX-2 is involved in the synthesis of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, the compound reduces the production of these inflammatory mediators . PI3K is part of a signaling pathway that regulates cell growth, proliferation, and survival. Inhibition of PI3K disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Celecoxib: A selective COX-2 inhibitor used primarily for its anti-inflammatory properties.
Wortmannin: A PI3K inhibitor known for its role in cancer research.
LY294002: Another PI3K inhibitor used in various biological studies.
Uniqueness
Cox-2/PI3K-IN-1 is unique due to its dual inhibitory action on both COX-2 and PI3K. This dual action enhances its therapeutic potential by targeting two critical pathways involved in inflammation and cancer, making it more effective than compounds that inhibit only one of these enzymes .
Propriétés
Formule moléculaire |
C19H14ClN5S2 |
|---|---|
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
(1Z)-1-[1-(2-chlorophenyl)-2-sulfanylideneindol-3-ylidene]-3-(imidazol-1-ylmethyl)thiourea |
InChI |
InChI=1S/C19H14ClN5S2/c20-14-6-2-4-8-16(14)25-15-7-3-1-5-13(15)17(18(25)26)23-19(27)22-12-24-10-9-21-11-24/h1-11H,12H2,(H,22,27)/b23-17- |
Clé InChI |
SWFDICLNDJJMJO-QJOMJCCJSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=N/C(=S)NCN3C=CN=C3)/C(=S)N2C4=CC=CC=C4Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC(=S)NCN3C=CN=C3)C(=S)N2C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)












